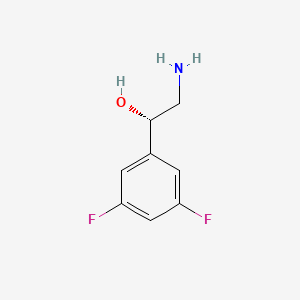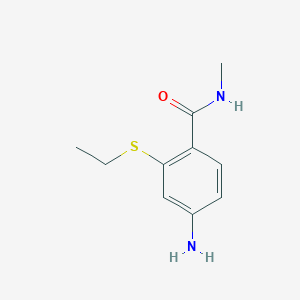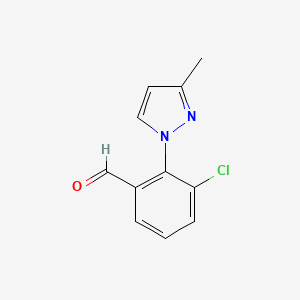
Z-Asp(OMe)-OtBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Asp(OMe)-OtBu: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the benzyloxycarbonyl (Z) group, the methyl ester (OMe), and the tert-butyl ester (OtBu) makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp(OMe)-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the esterification of the carboxyl groups to form the methyl ester (OMe) and the tert-butyl ester (OtBu). The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound.
化学反応の分析
Types of Reactions: Z-Asp(OMe)-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The protective groups can be selectively removed to expose the amino and carboxyl groups for further reactions.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Hydrogenation (e.g., palladium on carbon) for the removal of the benzyloxycarbonyl group.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed:
Hydrolysis: Aspartic acid derivatives with free carboxyl groups.
Substitution: Deprotected aspartic acid derivatives.
Coupling Reactions: Peptides with aspartic acid residues.
科学的研究の応用
Chemistry: Z-Asp(OMe)-OtBu is widely used in peptide synthesis as a protected form of aspartic acid. It allows for the selective formation of peptide bonds, making it a valuable tool in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of aspartic acid in protein structure and function. It is also used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.
Medicine: this compound is used in the development of peptide-based drugs. Its protective groups allow for the selective modification of peptides, which can enhance their stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
作用機序
Mechanism: The protective groups in Z-Asp(OMe)-OtBu prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the methyl ester and tert-butyl ester protect the carboxyl groups. These protective groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Molecular Targets and Pathways: this compound itself does not have a direct biological target. peptides synthesized using this compound can target various biological pathways, depending on their sequence and structure.
類似化合物との比較
N-Cbz-L-aspartic acid α-methyl ester: Similar protective groups but lacks the tert-butyl ester.
N-Cbz-L-aspartic acid β-methyl ester: Similar protective groups but with a different ester configuration.
N-Cbz-L-glutamic acid α-methyl ester: Similar protective groups but with an additional methylene group in the side chain.
Uniqueness: Z-Asp(OMe)-OtBu is unique due to the combination of the benzyloxycarbonyl group, methyl ester, and tert-butyl ester. This combination provides a high degree of protection and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
特性
分子式 |
C17H23NO6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChIキー |
RJPJDIHTCANHNF-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)




![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)




